N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C14H21N3O4S. It is known for its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a nitrobenzene sulfonamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methylcyclohexanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: Similar structure with a methoxyphenyl group instead of a nitrobenzene sulfonamide.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar amine functionality but different overall structure.
Uniqueness
N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclohexyl ring, aminomethyl group, and nitrobenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H21N3O4S |
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Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-11-4-2-3-9-14(11,10-15)16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,11,16H,2-4,9-10,15H2,1H3 |
InChI Key |
LMARCVWKEFMMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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